molecular formula C16H27ClN2O3 B4799384 N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4799384
M. Wt: 330.8 g/mol
InChI Key: CLLGJHJYMNSKTF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of tert-butylamine with a suitable phenoxyacetyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-ethoxy-4-[(methylamino)methyl]phenoxy]acetamide
  • 2-(4-tert-butyl-phenoxy)-N,N-diisobutyl-acetamide
  • N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide

Uniqueness

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific structural features, such as the methoxyethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-16(2,3)18-15(19)12-21-14-7-5-13(6-8-14)11-17-9-10-20-4;/h5-8,17H,9-12H2,1-4H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLGJHJYMNSKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 6
N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride

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